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An In-Depth Technical Guide to the Structural Analysis of 4,4-Pentamethylenepiperidine

Hydrochloride

Introduction: The Significance of a Spirocyclic
Scaffold
4,4-Pentamethylenepiperidine hydrochloride, also known as 1-azaspiro[5.5]undecane

hydrochloride, is a spirocyclic aliphatic amine. Its rigid, three-dimensional structure, comprised

of a piperidine ring fused at the C4 position with a cyclohexane ring, makes it a valuable

scaffold in medicinal chemistry and drug development. The piperidine moiety is a common

feature in numerous pharmaceuticals, recognized for its role in interacting with biological

targets.[1][2][3] Specifically, 4,4-Pentamethylenepiperidine hydrochloride has been identified as

a blocker of the M2 proton channel of the influenza A virus, highlighting its potential in antiviral

research.[4][5]

The precise characterization of its molecular structure is paramount. For drug development

professionals, understanding the exact conformation, bond lengths, angles, and electronic

properties is not merely an academic exercise. It is the foundation for structure-activity

relationship (SAR) studies, computational modeling, and the rational design of more potent and

selective therapeutic agents.[6] This guide provides a comprehensive, field-proven framework

for the definitive structural elucidation of 4,4-Pentamethylenepiperidine hydrochloride,
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synthesizing data from multiple analytical techniques to create a self-validating analytical

workflow.

Logical Framework for Structural Elucidation
The confirmation of a chemical structure, particularly for a regulatory or development setting,

relies on the convergence of evidence from orthogonal analytical methods. Our approach

begins with techniques that confirm the fundamental connectivity and molecular formula, and

progresses to those that define its precise three-dimensional architecture.
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Caption: Workflow for the comprehensive structural analysis of 4,4-Pentamethylenepiperidine

HCl.
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Mass Spectrometry (MS): The First Checkpoint
Expertise & Rationale: Mass spectrometry serves as the initial verification step, providing the

exact molecular weight and, through high-resolution analysis, the molecular formula. For a

hydrochloride salt, Electrospray Ionization (ESI) is the technique of choice due to its soft

ionization mechanism, which is ideal for pre-charged molecules. We expect to observe the

protonated molecule of the free base ([M+H]⁺).

Experimental Protocol (ESI-MS):

Sample Preparation: Prepare a ~1 mg/mL solution of 4,4-Pentamethylenepiperidine

hydrochloride in a 50:50 mixture of methanol and deionized water.

Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an ESI source.

Ionization Mode: Operate in positive ion mode.

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Validation: The primary validation is the detection of the monoisotopic mass of the

protonated free base (C₁₀H₁₉N) with high accuracy (typically < 5 ppm error).

Expected Data Summary:

Parameter Expected Value

Molecular Formula (Free Base) C₁₀H₁₉N

Molecular Weight (HCl Salt) 189.73 g/mol [4]

Monoisotopic Mass (Free Base) 153.1518 Da

Observed Ion ([M+H]⁺) m/z 154.1596

Collision-Induced Dissociation (MS/MS) can further support the structure by revealing

characteristic fragmentation patterns, providing confidence in the spirocyclic core.[7]
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Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Fingerprinting
Expertise & Rationale: FTIR is a rapid, non-destructive technique that confirms the presence of

key functional groups and provides a unique "fingerprint" for the molecule.[8][9] For this

compound, the spectrum is expected to be relatively simple, dominated by N-H and C-H

vibrations. Its primary role here is confirmatory—ensuring the absence of unexpected

functionalities (like carbonyls from oxidation) and verifying the presence of the protonated

amine.

Experimental Protocol (ATR-FTIR):

Sample Preparation: Place a small amount of the solid 4,4-Pentamethylenepiperidine

hydrochloride powder directly onto the Attenuated Total Reflectance (ATR) crystal.

Instrument: Use an FTIR spectrometer equipped with an ATR accessory.

Background: Collect a background spectrum of the clean, empty ATR crystal.

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over the

range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[10]

Validation: The protocol is validated by the stability of the baseline and the reproducibility of

the spectrum upon repeated measurements.

Expected Data Summary:

Wavenumber (cm⁻¹) Vibration Type Expected Appearance

~3200-2700 N⁺-H Stretch (Ammonium salt) Broad, strong absorption

~2930 & ~2850 C-H Stretch (Aliphatic CH₂) Strong, sharp peaks

~1600-1500 N-H Bend Medium intensity

~1450 C-H Bend (Scissoring) Medium intensity

~1100 C-N Stretch Medium intensity
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The broadness of the N⁺-H stretch is a hallmark of hydrogen bonding in the solid state, a key

feature of the hydrochloride salt.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Blueprint of Connectivity
Expertise & Rationale: NMR is the most powerful technique for determining the precise

connectivity of atoms in a molecule in solution.[12] For 4,4-Pentamethylenepiperidine

hydrochloride, ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while 2D NMR

experiments (like COSY and HSQC) will establish proton-proton and proton-carbon

correlations, respectively, validating the spirocyclic structure.[13] Due to the molecule's high

degree of symmetry (a C2 axis passing through the nitrogen and the spiro carbon), a simplified

spectrum is anticipated.
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Caption: Structure of 4,4-Pentamethylenepiperidine, the free base of the target analyte.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is used as an internal

standard (0 ppm).

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good

signal dispersion.

¹H NMR Acquisition: Acquire a standard proton spectrum. The high symmetry should result in

only a few distinct signals for the piperidine and cyclohexane protons.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to symmetry, only

four carbon signals are expected: the spiro C, two distinct piperidine carbons, and three

distinct cyclohexane carbons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.researchgate.net/figure/FTIR-spectra-of-a-2-2-6-6-tetramethyl-4-piperidinol-and-b-4ATP-Figure-4-13-C-MNR_fig6_273741186
https://bibliotecadigital.uchile.cl/discovery/fulldisplay/alma991007777742803936/56UDC_INST:56UDC_INST
https://www.researchgate.net/publication/279470784_Experimental_and_theoretical_NMR_study_of_4-1-pyrrolidinylpiperidine
https://www.benchchem.com/product/b094333?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2D NMR (COSY & HSQC):

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on

adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its

directly attached carbon signal.

Validation: The integration of the ¹H NMR signals should correspond to the number of

protons for each environment. The correlations observed in the 2D spectra must be

consistent with the proposed spirocyclic structure.

Predicted NMR Data Summary (Illustrative, in DMSO-d₆):

Nucleus
Predicted Shift
(ppm)

Multiplicity Assignment

¹H ~8.5-9.5 Broad singlet N⁺-H₂

¹H ~3.0 Multiplet
4H, Piperidine C2/C6

(alpha to N)

¹H ~1.8 Multiplet
4H, Piperidine C3/C5

(beta to N)

¹H ~1.5 Multiplet
10H, Cyclohexane

CH₂

¹³C ~45 - Piperidine C2/C6

¹³C ~35 - Spiro C4

¹³C ~30 - Piperidine C3/C5

¹³C ~20-35 - Cyclohexane Carbons

Note: Actual chemical shifts can vary based on solvent and concentration. These values are

based on typical shifts for similar piperidine and cyclohexane structures.[14][15]
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Single-Crystal X-ray Crystallography: The Definitive
3D Structure
Expertise & Rationale: While NMR provides the solution-state structure, X-ray crystallography

provides unambiguous, high-resolution proof of the three-dimensional arrangement of atoms in

the solid state.[16] This is the gold standard for confirming stereochemistry, conformation, and

intermolecular interactions, such as the hydrogen bonding between the ammonium proton and

the chloride anion.[17][18] The primary challenge is often growing a single crystal of sufficient

quality.

Experimental Protocol (Crystal Growth & Data Collection):

Crystal Growth (Self-Validating Step): The ability to grow a well-ordered single crystal is in

itself an indication of high sample purity.

Slow Evaporation: Dissolve the compound to near-saturation in a suitable solvent (e.g.,

methanol or an ethanol/water mixture). Cover the container with a perforated film and

allow the solvent to evaporate slowly over several days in a vibration-free environment.

[19]

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this

vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the

compound is poorly soluble (e.g., diethyl ether). The anti-solvent vapor slowly diffuses into

the vial, reducing the compound's solubility and inducing crystallization.[19]

Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a

goniometer head.

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold

nitrogen (~100 K) is used to minimize thermal motion. X-rays are directed at the crystal, and

the diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and the electron density map. An atomic model is fitted to the electron

density and refined to yield the final structure.
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Validation: The quality of the final structure is assessed using metrics like the R-factor

(residual factor), which should be low (< 0.05 for a good structure), and by checking for

physically reasonable bond lengths and angles.

Conclusion: A Synthesis of Evidence
The structural analysis of 4,4-Pentamethylenepiperidine hydrochloride is a multi-faceted

process that requires a logical and systematic application of modern analytical techniques. By

integrating the data from Mass Spectrometry, FTIR, NMR, and X-ray Crystallography, a

researcher can build an unassailable case for the compound's identity, purity, and three-

dimensional structure. This rigorous, self-validating workflow ensures the highest level of

scientific integrity, providing the trustworthy data essential for advancing research and drug

development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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